Schisantherin D

Vue d'ensemble

Description

Schisantherin D is a natural compound primarily found in the fruit of Schisandra chinensis, a traditional medicinal plant widely used in Chinese medicine. This compound belongs to the lignan family and exhibits various pharmacological properties, including antioxidant, anti-inflammatory, and hepatoprotective effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Schisantherin D involves several steps, starting from simpler lignan precursors. The process typically includes oxidation, reduction, and cyclization reactions under controlled conditions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product .

Industrial Production Methods: Industrial production of this compound often involves the extraction of the compound from Schisandra chinensis fruit using solvents like ethanol or methanol. The extract is then purified through chromatographic techniques to isolate this compound. This method is preferred due to its efficiency and cost-effectiveness .

Analyse Des Réactions Chimiques

Types of Reactions: Schisantherin D undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may exhibit enhanced biological activities.

Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its pharmacological properties.

Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, leading to the formation of novel compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products: The major products formed from these reactions include various this compound derivatives, each with unique pharmacological properties and potential therapeutic applications .

Applications De Recherche Scientifique

Chemical Applications

Synthesis of Lignan Derivatives

Schisantherin D serves as a precursor for synthesizing other lignan derivatives. These derivatives are being investigated for their potential therapeutic benefits, particularly in treating oxidative stress-related diseases and various cancers.

Biological Applications

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. It has been shown to scavenge free radicals and mitigate oxidative stress, making it a candidate for developing supplements aimed at reducing oxidative damage in cells .

Anti-inflammatory Effects

This compound modulates inflammatory signaling pathways, significantly reducing the production of inflammatory cytokines such as TNF-α and IL-6. Its ability to inhibit the activation of nuclear factor-κB (NF-κB) and Mitogen-activated protein kinases (MAPK) pathways further supports its role in managing inflammatory diseases .

Medical Applications

Hepatoprotective Effects

this compound has demonstrated hepatoprotective properties, particularly against liver fibrosis. Studies show that it can protect primary rat hepatocytes from damage caused by hepatotoxic agents like carbon tetrachloride and galactosamine. In vivo studies have indicated that treatment with this compound leads to a recovery trend in liver fibrosis models, suggesting its potential use in treating liver diseases .

Anticancer Activity

Preclinical studies are exploring the anticancer effects of this compound. It has been shown to induce apoptosis in cancer cells and inhibit their proliferation. The mechanism involves modulation of signaling pathways associated with cell cycle regulation and apoptosis .

Industrial Applications

Dietary Supplements and Herbal Medicines

Due to its health-promoting properties, this compound is commonly used in dietary supplements and herbal formulations. Its incorporation into these products is based on its traditional use in Chinese medicine for enhancing vitality and overall health .

Case Studies

Mécanisme D'action

The mechanism of action of Schisantherin D involves multiple molecular targets and pathways:

Antioxidant Activity: this compound scavenges free radicals and enhances the activity of antioxidant enzymes, thereby protecting cells from oxidative damage.

Anti-inflammatory Activity: this compound inhibits the production of pro-inflammatory cytokines and modulates inflammatory signaling pathways, reducing inflammation.

Hepatoprotective Activity: this compound enhances the expression of detoxifying enzymes and reduces liver damage caused by toxins.

Comparaison Avec Des Composés Similaires

Schisantherin D is part of a larger group of lignans found in Schisandra chinensis. Similar compounds include:

- Schisandrin A

- Schisandrin B

- Schisandrin C

- Schisantherin A

- Schisantherin B

Uniqueness: this compound stands out due to its potent antioxidant and hepatoprotective properties. Compared to other lignans, this compound exhibits a broader range of biological activities, making it a versatile compound for various therapeutic applications .

Activité Biologique

Schisantherin D, a dibenzocyclooctadiene lignan derived from Schisandra chinensis, has garnered attention for its diverse biological activities. This compound is noted for its potential therapeutic effects, particularly in the realms of neuroprotection, anti-inflammatory responses, and hepatoprotection. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

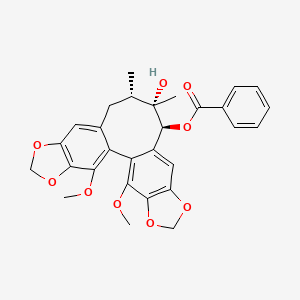

- Chemical Formula : C29H28O9

- Molecular Weight : 500.53 g/mol

- Structure : this compound possesses a complex structure characterized by multiple hydroxyl groups and a unique dibenzocyclooctadiene backbone.

Pharmacological Effects

This compound exhibits various pharmacological effects, which can be summarized as follows:

1. Neuroprotective Activity

Research indicates that this compound may protect against neurodegenerative conditions. In vitro studies have demonstrated its ability to reduce neuronal cell death induced by oxidative stress and neurotoxic agents.

- Mechanism : The neuroprotective effects are primarily attributed to the modulation of reactive oxygen species (ROS) and inhibition of apoptosis pathways. It has been shown to influence the expression of key proteins involved in cell survival, such as Bcl-2 and Bax, thereby promoting neuronal survival under stress conditions .

2. Anti-inflammatory Effects

This compound has shown promise in mitigating inflammatory responses. Studies have indicated that it can downregulate pro-inflammatory cytokines and inhibit pathways associated with inflammation.

- Case Study : In a model of lipopolysaccharide (LPS)-induced inflammation, this compound significantly reduced levels of TNF-α and IL-6, suggesting its potential as an anti-inflammatory agent .

3. Hepatoprotective Properties

The compound has been investigated for its hepatoprotective effects, particularly in models of liver injury induced by toxins such as carbon tetrachloride (CCl₄).

- Research Findings : In vivo studies demonstrated that this compound administration resulted in decreased serum levels of liver enzymes (ALT and AST), indicating reduced liver damage. Histopathological examinations revealed less necrosis and inflammation in liver tissues compared to control groups .

Table 1: Summary of Biological Activities of this compound

Case Studies

-

Neuroprotective Study :

- Objective : To evaluate the protective effects on dopaminergic neurons.

- Methodology : SH-SY5Y neuroblastoma cells were treated with this compound prior to exposure to 6-hydroxydopamine (6-OHDA).

- Results : Treatment significantly reduced cell death and oxidative stress markers compared to untreated controls.

-

Hepatoprotective Study :

- Objective : Assess the protective effects against CCl₄-induced liver injury in rats.

- Methodology : Rats were administered this compound before CCl₄ exposure.

- Results : Marked reduction in liver enzyme levels and histological improvement were observed, supporting its hepatoprotective potential.

Propriétés

IUPAC Name |

[(11S,12S,13S)-12-hydroxy-3,22-dimethoxy-12,13-dimethyl-5,7,18,20-tetraoxapentacyclo[13.7.0.02,10.04,8.017,21]docosa-1(22),2,4(8),9,15,17(21)-hexaen-11-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28O9/c1-15-10-17-11-19-23(36-13-34-19)25(32-3)21(17)22-18(12-20-24(26(22)33-4)37-14-35-20)27(29(15,2)31)38-28(30)16-8-6-5-7-9-16/h5-9,11-12,15,27,31H,10,13-14H2,1-4H3/t15-,27-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGEJVRVFUGSAJF-SSEZWIOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC3=C(C(=C2C4=C(C5=C(C=C4C(C1(C)O)OC(=O)C6=CC=CC=C6)OCO5)OC)OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC2=CC3=C(C(=C2C4=C(C5=C(C=C4[C@@H]([C@@]1(C)O)OC(=O)C6=CC=CC=C6)OCO5)OC)OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901316924 | |

| Record name | Schisantherin D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64917-82-4 | |

| Record name | Schisantherin D | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64917-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Schisantherin D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064917824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Schisantherin D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SCHISANTHERIN D | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DKR8Q4EZC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary biological activity associated with Schisantherin D?

A1: this compound has demonstrated significant antihepatotoxic activity. Studies have shown it can protect primary rat hepatocytes from damage induced by carbon tetrachloride (CCl4) and galactosamine (GalN). [, , ]

Q2: Which plant species are known sources of this compound?

A2: this compound is primarily isolated from the fruits of the Schisandra genus, particularly Schisandra chinensis (also known as Wu Wei Zi). [, , , , , ] It has also been found in Kadsura japonica and Kadsura interior. [, ]

Q3: Is there any information about the mechanism behind this compound's protective effect on the liver?

A3: While the exact mechanism is not fully elucidated, research suggests that the methylenedioxy group present in the dibenzocyclooctadiene skeleton of this compound might play a crucial role in its antihepatotoxic activity. []

Q4: Are there any structure-activity relationship studies available for this compound or related compounds?

A4: Yes, some studies suggest that the presence and position of methoxy groups in this compound and related lignans influence their antioxidative activity. Specifically, demethylation of these methoxy groups to form phenolic hydroxyl groups appears to be important for their protective effects against erythrocyte membrane peroxidation. []

Q5: Have there been any studies investigating this compound's activity against specific diseases?

A5: Research has shown that this compound exhibits anti-HIV activity in vitro, inhibiting HIV replication with an EC50 value of 0.5 micrograms/mL. [] Additionally, other Schisandra chinensis extracts have been traditionally used to lower serum glutamic-pyruric transaminase (SGPT) levels in patients with hepatitis, suggesting potential therapeutic benefits for liver disease. []

Q6: What analytical techniques are commonly employed to identify and quantify this compound?

A6: High-performance liquid chromatography (HPLC) coupled with various detection methods, including ultraviolet (UV) detection and electrospray ionization-mass spectrometry (ESI-MS), are widely used to analyze this compound in plant extracts and formulations. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.